2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone
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Overview
Description
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is an organic compound with the molecular formula C16H16N2O4 It is known for its unique structure, which includes an ethoxy group, a nitrophenyl group, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone typically involves the reaction of benzoylacetaldehyde with 4-nitroaniline in the presence of ethanol. The reaction proceeds through a condensation mechanism, where the aldehyde group of benzoylacetaldehyde reacts with the amino group of 4-nitroaniline, followed by the addition of ethanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone.
Scientific Research Applications
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The ethoxy group and phenylethanone moiety also contribute to its reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-2-[(4-aminophenyl)amino]-1-phenylethanone: A reduced form of the compound with an amino group instead of a nitro group.
2-Methoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group makes it a versatile intermediate for further chemical modifications, while the ethoxy group provides additional reactivity compared to similar compounds .
Properties
CAS No. |
91851-12-6 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-ethoxy-2-(4-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-6-4-3-5-7-12)17-13-8-10-14(11-9-13)18(20)21/h3-11,16-17H,2H2,1H3 |
InChI Key |
HIYLMWVOASNISZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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